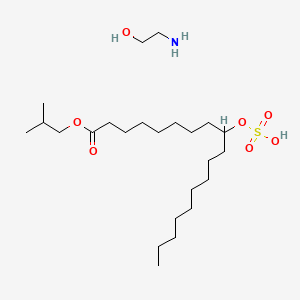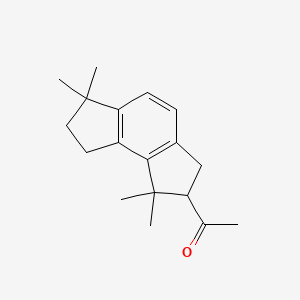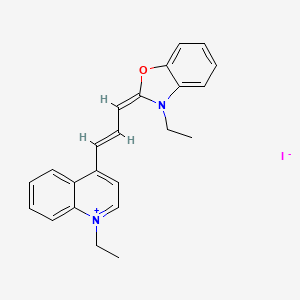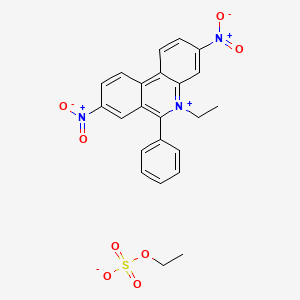
5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate: is a complex organic compound with the molecular formula C23H21N3O8S and a molecular weight of 499.49314 g/mol . This compound is characterized by its phenanthridinium core, which is substituted with ethyl, nitro, and phenyl groups, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate typically involves multi-step organic reactions. The starting materials often include phenanthridine derivatives, which undergo nitration, alkylation, and sulfonation reactions. The nitration process introduces nitro groups at the 3 and 8 positions, while the alkylation step adds an ethyl group at the 5 position. The phenyl group is introduced through a Friedel-Crafts acylation reaction. Finally, the compound is converted to its ethyl sulphate salt form through a reaction with ethyl sulphate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and ethyl groups can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Reduction: 3,8-diamino-5-ethyl-6-phenylphenanthridinium derivatives.
Substitution: Various substituted phenanthridinium compounds depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate is used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: Its phenanthridinium core is known for its intercalating properties, which can be exploited in the design of DNA-binding drugs .
Industry: In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It may also find applications in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate involves its interaction with biological macromolecules. The phenanthridinium core can intercalate into DNA, disrupting the normal function of the nucleic acid. The nitro groups may also participate in redox reactions within the cell, contributing to its biological activity .
Comparison with Similar Compounds
- 3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide
- Ethidium bromide
- Homidium bromide
Comparison: 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to ethidium bromide, which is widely used as a nucleic acid stain, this compound may offer different intercalation dynamics and redox properties due to the presence of nitro groups .
Properties
CAS No. |
93840-65-4 |
|---|---|
Molecular Formula |
C23H21N3O8S |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
5-ethyl-3,8-dinitro-6-phenylphenanthridin-5-ium;ethyl sulfate |
InChI |
InChI=1S/C21H16N3O4.C2H6O4S/c1-2-22-20-13-16(24(27)28)9-11-18(20)17-10-8-15(23(25)26)12-19(17)21(22)14-6-4-3-5-7-14;1-2-6-7(3,4)5/h3-13H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
KVSATGGMSSOVOB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-].CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


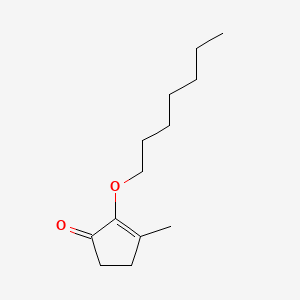
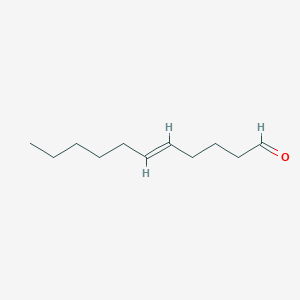
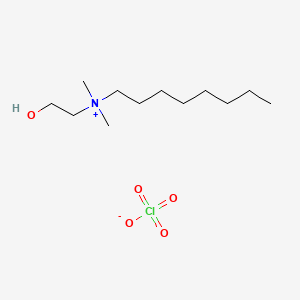


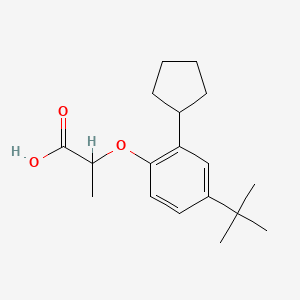



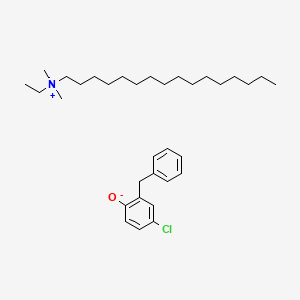
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
